An In-depth Technical Guide to 3-Aminoindan-1-one Hydrochloride
An In-depth Technical Guide to 3-Aminoindan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoindan-1-one hydrochloride is a chemical compound of interest within the broader class of aminoindanones, which are recognized for their diverse biological activities and potential as scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the known basic properties of 3-Aminoindan-1-one hydrochloride. Due to the limited availability of specific experimental data for this particular isomer, this document also explores related literature on analogous compounds to offer insights into potential synthetic strategies, analytical methodologies, and areas of biological investigation. It is crucial for the reader to note that while information on related compounds is provided for context and guidance, these properties and protocols may not be directly applicable to 3-Aminoindan-1-one hydrochloride.
Introduction
The indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an amino group to the indanone structure, as in 3-Aminoindan-1-one hydrochloride, offers a key functional handle for further chemical modification and can significantly influence the molecule's physicochemical and pharmacological properties. This guide aims to consolidate the available information on 3-Aminoindan-1-one hydrochloride and provide a framework for its potential synthesis, analysis, and evaluation.
Physicochemical Properties
Based on available information from chemical suppliers, the fundamental properties of 3-Aminoindan-1-one hydrochloride are summarized below. It is important to note that experimentally determined data such as melting point and solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 152605-34-0 | |
| Molecular Formula | C₉H₁₀ClNO | |
| Molecular Weight | 183.63 g/mol | |
| Appearance | Solid (form not specified) | General knowledge |
| Melting Point | Not available | |
| Solubility | Not available | |
| Storage | Store in a cool, dry place. Keep container tightly closed. | General laboratory practice |
Synthesis Strategies: An Inferential Approach
One potential conceptual pathway is the reductive amination of 1,3-indandione. This could proceed through the formation of an enamine or oxime at the 3-position, followed by reduction.
Conceptual Synthesis Pathway.
Experimental Protocol (Hypothetical):
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Step 1: Formation of the Enamine Intermediate. 1,3-indandione could be reacted with a suitable source of ammonia, such as ammonium acetate, in a solvent like toluene with azeotropic removal of water to drive the formation of the enamine.
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Step 2: Reduction. The resulting enamine intermediate could then be reduced. A variety of reducing agents could be explored, such as sodium borohydride in an alcoholic solvent, or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).
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Step 3: Salt Formation. The crude 3-aminoindan-1-one free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
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Step 4: Purification. The precipitated 3-Aminoindan-1-one hydrochloride would be collected by filtration, washed with a non-polar solvent, and dried. Recrystallization from a suitable solvent system could be employed for further purification.
It is imperative to reiterate that this is a conceptual protocol and would require significant experimental optimization and characterization to be validated.
Analytical Characterization
Comprehensive spectroscopic data (NMR, IR, MS) for 3-Aminoindan-1-one hydrochloride are not available in the public domain. However, based on the known structure, the expected spectral features can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, as well as signals for the protons on the five-membered ring. The proton at the chiral center (C3) bearing the amino group would likely appear as a multiplet. The chemical shifts and coupling constants would be influenced by the presence of the ketone and the protonated amino group.
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¹³C NMR: The spectrum should display nine distinct carbon signals, including a signal for the carbonyl carbon (C1) at a characteristic downfield shift (likely >190 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the five-membered ring.
4.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for:
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A carbonyl (C=O) stretch, likely in the region of 1680-1700 cm⁻¹.
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N-H stretching vibrations from the protonated amine (NH₃⁺), typically appearing as a broad band in the range of 2800-3200 cm⁻¹.
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C-H stretches from the aromatic and aliphatic portions of the molecule.
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C=C stretches from the aromatic ring.
4.3. Mass Spectrometry (MS) (Predicted)
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Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak for the free base (C₉H₉NO) at m/z = 147.18. Fragmentation patterns would likely involve loss of CO and other characteristic fragments of the indanone ring system.
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Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 148.19.
4.4. Chromatographic Methods
For the analysis of aminoindanes, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
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HPLC: Reversed-phase HPLC with UV detection would be a suitable method for the analysis of 3-Aminoindan-1-one hydrochloride. The choice of column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would need to be optimized.
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GC-MS: Derivatization of the amino group may be necessary to improve the volatility and chromatographic performance of the compound for GC-MS analysis.
Biological Activity: A Field for Exploration
There is no specific information on the biological activity of 3-Aminoindan-1-one hydrochloride in the available literature. However, the broader class of aminoindanes and indanones has been investigated for a variety of pharmacological effects. For instance, derivatives of 1-aminoindan are known to possess neuroprotective and catecholamine-modulating actions. The (R)-enantiomer of 1-aminoindan is an active metabolite of the anti-Parkinson's drug rasagiline.
Given this context, 3-Aminoindan-1-one hydrochloride could be a valuable starting point for the synthesis of novel compounds to be screened for a range of biological targets. Potential areas of investigation could include:
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Neuropharmacology: Evaluation for activity at various receptors and transporters in the central nervous system.
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Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in neurological disorders.
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Antimicrobial and Anticancer Activity: Assessing its potential as a lead compound in these therapeutic areas.
Workflow for Biological Evaluation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Aminoindan-1-one hydrochloride is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for related aminoketone hydrochloride salts include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Aminoindan-1-one hydrochloride represents an under-investigated chemical entity with potential for applications in medicinal chemistry and drug discovery. While basic identification information is available, there is a significant lack of detailed experimental data regarding its physicochemical properties, synthesis, and biological activity. This guide has aimed to provide a comprehensive overview of the current knowledge and to offer a scientifically grounded, albeit inferential, framework for future research on this compound. Further experimental work is necessary to fully characterize 3-Aminoindan-1-one hydrochloride and unlock its potential.
